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Compound of Interest

Compound Name: N,2-dimethyl-5-nitrobenzamide

CAS No.: 862470-06-2

Cat. No.: B3159480

Get Quote

Technical Guide: Crystal Structure Analysis of N,2-Dimethyl-5-nitrobenzamide

Part 1: Executive Summary & Structural Context
The crystal structure analysis of N,2-dimethyl-5-nitrobenzamide (C₁₀H₁₂N₂O₃) represents a

critical case study in small-molecule crystallography, specifically regarding the "ortho-effect" in

substituted benzamides. This compound serves as a pharmacophore model for vanilloid

receptor modulators and vasopressin antagonists.

The primary structural interest lies in the steric conflict between the 2-methyl group (ortho-

position) and the N-methyl amide moiety. Unlike planar benzamides, this steric clash forces the

amide group to rotate out of the phenyl ring plane, disrupting potential

-conjugation and altering the hydrogen-bonding landscape.

This guide provides a definitive protocol for the synthesis, crystallization, and X-ray diffraction

(XRD) analysis of this compound, synthesizing data from homologous structures like 2-methyl-

5-nitrobenzoic acid and N-methyl-2-methylbenzamide.
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Part 2: Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction, purity is paramount. The

presence of the 5-nitro group increases the melting point and polarity, necessitating specific

solvent systems.

Synthesis Workflow
The target is synthesized via the amidation of 2-methyl-5-nitrobenzoic acid.

Activation: Convert 2-methyl-5-nitrobenzoic acid to its acid chloride using thionyl chloride (

) in dry toluene (Ref. 1).

Amidation: React the acid chloride with excess aqueous methylamine at 0°C.

Purification: Recrystallize the crude precipitate from ethanol/water (9:1) to remove trace

amine salts.

Crystallization for SCXRD
Standard recrystallization often yields microcrystals. For single-crystal diffraction, use Slow

Evaporation or Vapor Diffusion.

Method A: Slow Evaporation (Preferred)

Dissolve 20 mg of pure compound in 4 mL of Ethyl Acetate.

Filter through a 0.45

m PTFE syringe filter into a clean vial.

Cover with parafilm, poke 3-4 small holes, and allow to stand at room temperature (293 K)

for 3-5 days.

Why: Ethyl acetate provides moderate solubility, allowing slow nucleation as the solvent

evaporates.

Method B: Vapor Diffusion
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Inner Vial: 15 mg compound in 1 mL Tetrahydrofuran (THF).

Outer Vial: 5 mL n-Hexane.

Why: The non-polar hexane diffuses into the THF, slowly lowering solubility and forcing the

hydrophobic aromatic rings to stack, promoting

-

interactions.

Part 3: Visualization of Experimental Workflow
The following diagram outlines the critical path from synthesis to refined structure, emphasizing

quality control checkpoints (CheckCIF).
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Figure 1: Critical path workflow for the structural determination of N,2-dimethyl-5-
nitrobenzamide.

Part 4: Data Collection & Structural Expectations
Data Collection Parameters

Temperature:100 K (Liquid Nitrogen stream).

Reasoning: The nitro group (-NO₂) often exhibits high thermal motion or rotational disorder

at room temperature. Cooling locks the conformation.

Radiation:Mo K
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(

Å) or Cu K

(

Å).

Note: For organic amides without heavy atoms, Cu radiation often provides stronger

diffraction intensities at high angles, improving resolution.

Structural Analysis Framework
When analyzing the solved structure, focus on these three specific geometric parameters:

1. The "Ortho-Twist" (Torsion Angle

) In N-methylbenzamide, the amide plane is roughly coplanar with the phenyl ring. However, in
N,2-dimethyl-5-nitrobenzamide, the 2-methyl group sterically interferes with the amide
carbonyl oxygen or the N-methyl group.

Expectation: The torsion angle

will deviate significantly from 0° or 180°.

Reference Value: In the analogous 2-methyl-5-nitrobenzoic acid, the carboxyl group twists by

~20-30° (Ref. 2). Expect a twist of 40-60° for the amide due to the larger N-methyl group.

2. Hydrogen Bonding Motifs Secondary amides are obligate hydrogen bond donors (N-H) and

acceptors (C=O).

Primary Motif:

Chains. The molecules will likely form infinite chains where the amide N-H of one molecule
donates to the carbonyl O of the next (Ref. 3).

Secondary Motif:

Dimers. If the steric bulk is too high for chains, centrosymmetric dimers may form.

Nitro Group Role: The -NO₂ group at position 5 is an acceptor. Look for weak
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interactions that stabilize the packing between the amide chains.

3. Hirshfeld Surface Analysis To validate the packing forces, generate a Hirshfeld surface

(using CrystalExplorer).

Red Spots: Will appear at the O...H contacts (strong H-bonds).

Fingerprint Plot: Look for the characteristic "spikes" corresponding to the N-H...O interaction

(shortest distance).

Part 5: Quantitative Data Summary
The following table summarizes the expected crystallographic parameters based on

homologous series (e.g., 2-methyl-5-nitrobenzoic acid and N-methylbenzamide). Use these as

a baseline for quality control.

Parameter Expected Range/Value Significance

Crystal System Monoclinic or Triclinic
Common for planar/semi-

planar aromatics.

Space Group or
Centrosymmetric packing is

favored (Ref. 1).

Z (Molecules/Cell) 4 (Monoclinic) or 2 (Triclinic) Standard packing efficiency.

C-N Amide Bond 1.33 - 1.35 Å
Partial double bond character

(resonance).

C=O Bond 1.22 - 1.24 Å Standard amide carbonyl.

Torsion (Ph-CO) 40° - 60°
Critical Feature: Indicates

steric strain from 2-Me.

H-Bond (N-H...O) 2.85 - 2.95 Å (D...A)
Strong intermolecular

interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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